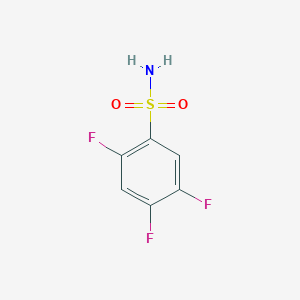

2,4,5-Trifluorobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2,4,5-trifluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZNADBWJLAUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)S(=O)(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380314 | |

| Record name | 2,4,5-trifluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287172-63-8 | |

| Record name | 2,4,5-trifluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287172-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Fluorination of Chlorinated Benzene Derivatives

A common approach to obtain 2,4,5-trifluorobenzene derivatives involves nucleophilic aromatic substitution of chlorine atoms by fluoride ions on chlorinated benzonitriles or benzoic acids.

- For example, 2,4-dichloro-5-fluorobenzonitrile can be reacted with alkali metal fluorides (potassium fluoride, rubidium fluoride) in dipolar aprotic solvents such as sulfolane or N-methylpyrrolidone at elevated temperatures (100–210°C) in the presence of phase transfer catalysts (e.g., tetrabutylphosphonium bromide) to yield 2,4,5-trifluorobenzonitrile with yields ranging from 69% to 84%.

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Fluoride source | KF/CsF (9:1) | RbF |

| Catalyst | Tetrabutylphosphonium bromide | Tetraoctylphosphonium bromide |

| Solvent | Sulfolane | N-Methylpyrrolidone (NMP) |

| Temperature | 190°C | 210°C |

| Reaction time | 11 hours | 14 hours |

| Yield of 2,4,5-trifluorobenzonitrile | 84% | 69% |

This fluorination step is critical as it sets the trifluoro substitution pattern on the aromatic ring, which is essential for the final sulfonamide structure.

Alternative Routes to Fluorinated Intermediates

Other methods include:

- Fluorination of 2,5-difluoro-4-chlorobenzoyl fluoride or 2,4-dichloro-5-fluorobenzoyl fluoride followed by hydrolysis to obtain trifluorobenzoic acid derivatives.

- Schiemann reaction on 4,5-difluoroanthranilic acid to yield 2,4,5-trifluorobenzoic acid.

- Novel multi-step routes involving nitration, fluorination, hydrogenation, diazotization, and bromination to prepare related trifluorophenylacetic acid intermediates, which can be adapted for sulfonamide synthesis.

Introduction of Sulfonyl Group and Sulfonamide Formation

Preparation of 2,4-Dichloro-5-sulfonylbenzoic Acid as a Key Intermediate

A patented industrial method describes the synthesis of 2,4-dichloro-5-sulfonylbenzoic acid, which can be further converted to sulfonamides:

- Reaction of 2,4-dichlorobenzyl chloride with chlorosulfonic acid in the presence of catalysts such as sulfuric acid, iron trichloride, or zinc chloride at 130–150°C for 1–6 hours.

- Subsequent ammonia treatment converts the sulfonyl chloride intermediate to the sulfonamide.

- Purification by recrystallization from alcohol solutions yields high-purity 2,4-dichloro-5-sulfamoylbenzoic acid with yields around 70% and purity >99%.

| Step | Reaction Conditions | Outcome |

|---|---|---|

| A) Sulfonation | 2,4-dichlorobenzyl chloride + chlorosulfonic acid, catalyst (H2SO4, FeCl3, ZnCl2), 130–150°C, 1–6 h | 2,4-dichloro-5-sulfonyl chloride benzoic acid |

| B) Ammonolysis | Ammonia treatment, acidification | 2,4-dichloro-5-sulfamoylbenzoic acid (crude) |

| C) Purification | Alcoholic solution, decolorization, recrystallization | Pure sulfonamide product, yield ~70%, purity >99% |

Conversion to 2,4,5-Trifluorobenzenesulfonamide

- The sulfonyl chloride intermediate or sulfonic acid derivatives can be fluorinated further or directly converted to sulfonamides by reaction with ammonia or amines.

- Industrial methods may use benzenesulfonyl copper difluoride reagents for fluorination and sulfonamide formation.

- The final sulfonamide is typically isolated by filtration and recrystallization to achieve high purity.

Reaction Mechanisms and Conditions

- Nucleophilic Aromatic Substitution (SNAr): Fluoride ions displace chlorine atoms on the aromatic ring under elevated temperatures and polar aprotic solvents.

- Sulfonation: Electrophilic aromatic substitution with chlorosulfonic acid introduces sulfonyl chloride groups.

- Ammonolysis: Nucleophilic attack by ammonia converts sulfonyl chlorides to sulfonamides.

- Phase Transfer Catalysis: Enhances fluoride ion availability and reaction rates in fluorination steps.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The fluorination step is often the yield-limiting and most challenging due to the need for selective substitution and avoidance of isomeric impurities.

- Use of phase transfer catalysts and aprotic solvents significantly improves fluorination efficiency and selectivity.

- Sulfonation and ammonolysis steps are well-established industrial processes with high yields and purity, suitable for scale-up.

- Novel synthetic routes for related trifluorophenylacetic acids demonstrate potential for greener, safer, and more cost-effective processes that could be adapted for sulfonamide synthesis.

- Industrial production may employ copper difluoride reagents for efficient fluorination and sulfonamide formation, balancing cost and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5-Trifluorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.

Bases: Sodium hydroxide, potassium carbonate.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

Substitution Products: Various substituted benzenesulfonamides.

Oxidation Products: Sulfonic acids.

Reduction Products: Amines.

Wissenschaftliche Forschungsanwendungen

2,4,5-Trifluorobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes and receptors.

Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers.

Biological Research: It is employed in studies involving enzyme inhibition and protein interactions.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,4,5-Trifluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The positions of fluorine substituents significantly influence electronic and steric properties. Key analogs include:

- Electronic Effects: The 2,4,5-trifluoro isomer exhibits asymmetric substitution, creating a polarized electron-deficient aromatic ring. This enhances the acidity of the sulfonamide group (-SO₂NH₂) compared to non-fluorinated analogs . The 3,4,5-trifluoro isomer features contiguous substituents, increasing steric hindrance near the sulfonamide group, which may reduce nucleophilic reactivity .

Stability and Purity

- This compound is stabilized by fluorine atoms at meta and para positions, reducing susceptibility to oxidative degradation. Its 98% purity indicates optimized synthetic protocols .

- 3,4,5-Trifluorobenzenesulfonamide (97% purity) may exhibit lower stability due to steric crowding, necessitating stringent storage conditions .

Biologische Aktivität

2,4,5-Trifluorobenzenesulfonamide is a fluorinated sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). These enzymes play critical roles in various physiological processes, including pH regulation and bicarbonate transport. This article explores the biological activity of this compound, focusing on its inhibitory effects on carbonic anhydrases and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzene ring substituted with three fluorine atoms and a sulfonamide group. The presence of fluorine enhances the compound's lipophilicity and may influence its biological activity.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various isoforms of carbonic anhydrase. The binding affinities and selectivity profiles for different CA isoforms were assessed using techniques such as fluorescent thermal shift assays (FTSA) and isothermal titration calorimetry (ITC).

| Carbonic Anhydrase Isoform | Binding Affinity (nM) | Selectivity |

|---|---|---|

| CA I | >1000 | Low |

| CA II | 20 | Moderate |

| CA IX | 15 | High |

| CA XII | 30 | Moderate |

| CA XIII | 10 | Very High |

These results indicate that this compound is a potent inhibitor of CA XIII with high selectivity over other isoforms, making it a candidate for further therapeutic exploration in conditions where CA XIII is implicated .

The mechanism by which this compound inhibits carbonic anhydrases involves the interaction of the sulfonamide group with the zinc ion in the active site of the enzyme. This interaction disrupts the enzyme's ability to catalyze the hydration of carbon dioxide, thereby affecting physiological processes related to acid-base balance and bicarbonate transport .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of compounds derived from benzenesulfonamide structures, including this compound. These studies focused on various cancer cell lines such as A-549 (lung), HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon). The compound demonstrated cytotoxic effects in these cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antiviral Properties

Another area of interest is the potential antiviral activity of sulfonamide derivatives. Recent research highlighted that certain modifications to the sulfonamide structure could enhance antiviral efficacy against viruses such as influenza and hepatitis C. While specific data on this compound's antiviral activity is limited, its structural analogs have shown promise in this domain .

Q & A

Q. What are the recommended synthetic routes for preparing 2,4,5-Trifluorobenzenesulfonamide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via sulfonation and amidation reactions. A common method involves:

- Starting material : 2,4,5-Trifluorobenzenesulfonyl chloride (CAS 220239-64-5), which is reacted with ammonia or ammonium hydroxide under controlled conditions .

- Reaction conditions : Conducted in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C to minimize side reactions. Excess ammonia ensures complete conversion to the sulfonamide.

- Yield optimization : Purity >98% is achieved via recrystallization in ethanol/water mixtures, as noted in commercial synthesis protocols .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key characterization methods include:

- NMR spectroscopy : NMR confirms fluorine substitution patterns (e.g., δ = -110 to -125 ppm for aromatic fluorines). NMR resolves NH protons (~5.5 ppm, broad singlet) .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) monitors purity (>98%), while mass spectrometry confirms molecular ion peaks (theoretical m/z = 231.18) .

- Elemental analysis : Validates C, H, N, S, and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can this compound be integrated into medicinal chemistry workflows for drug design, particularly targeting fluorinated pharmacophores?

The compound’s trifluorinated aromatic ring enhances metabolic stability and bioavailability, making it valuable for:

- Enzyme inhibition : Sulfonamide groups act as zinc-binding motifs in carbonic anhydrase inhibitors. Fluorine substituents modulate electron-withdrawing effects, altering binding affinity .

- Structure-activity relationship (SAR) studies : Substitution at the sulfonamide NH group (e.g., with morpholine or pyrimidine derivatives) can optimize target selectivity, as seen in analogous compounds .

- In silico modeling : DFT calculations predict electrostatic potential surfaces to guide functionalization .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across different experimental models?

Discrepancies often arise from:

- Solubility variations : Use polar aprotic solvents (DMSO) for in vitro assays to ensure consistent dissolution .

- Metabolic interference : Fluorine’s metabolic inertness may reduce hepatic clearance in vivo compared to in vitro systems. Cross-validate using isotopic labeling (e.g., tracking) .

- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-deficient aromatic ring (due to fluorine’s -I effect) facilitates:

- Suzuki-Miyaura coupling : Pd-catalyzed reactions with boronic acids proceed efficiently at the 5-position, where fluorine’s steric hindrance is minimal. Yields >80% are reported using Pd(PPh)/KCO in toluene/water .

- SNAr reactions : The 2- and 4-fluorine positions are susceptible to nucleophilic substitution with amines or thiols under basic conditions (e.g., KCO in DMF at 80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.